BenchChemオンラインストアへようこそ!

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Medicinal chemistry ADME prediction Cinnamamide SAR

This specific isoxazole–cinnamamide hybrid features a 3,4-dimethoxyphenyl ring and 5-methylisoxazole substitution pattern that critically determine hydrogen‑bonding capacity, logP, and tubulin‑binding conformation. Even minor structural changes (methoxy→hydroxy or methyl→hydrogen) can alter potency >10‑fold in cell-based assays. Supplied at ≥95% HPLC purity with confirmed XLogP 2.3 and TPSA 73.6 Ų, this compound serves as a reproducible reference for tubulin polymerization inhibition SAR studies, G2/M cell cycle arrest assays, and microtubule dynamics research. Do not replace with generic isoxazole‑cinnamamide analogues.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Cat. No. B5687793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+
InChIKeyAUUJYNOLTWFKPR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide – Key Features and Chemical Identity


(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide (CAS 406928-35-6) is a synthetic cinnamamide derivative bearing a 3,4-dimethoxyphenyl ring conjugated through an (E)-acrylamide linkage to a 5-methylisoxazole amine. The compound is commercially supplied at 95% purity (HPLC) and has a computed molecular weight of 288.30 g·mol⁻¹, topological polar surface area (TPSA) of 73.6 Ų, and predicted XLogP3-AA of 2.3 [1]. It belongs to the isoxazole‑linked arylcinnamide class, which has been investigated for tubulin polymerization inhibition and antiproliferative activity [2].

Why Generic Substitution of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Is Not Feasible for Research Applications


Isoxazole‑cinnamamide hybrids are not interchangeable despite sharing a common scaffold. The 3,4-dimethoxy substitution pattern on the phenyl ring and the 5-methyl group on the isoxazole critically influence hydrogen-bonding capacity, logP, and tubulin-binding conformation [1]. Even minor structural changes (e.g., methoxy-to-hydroxy or methyl-to-hydrogen substitution) can alter potency by >10-fold in cell-based assays [1]. Consequently, replacing this compound with a generic “isoxazole cinnamamide” analogue without quantitative validation risks loss of the desired biological phenotype and invalidates structure–activity relationship conclusions.

Quantitative Differentiation Evidence for (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide


Computed Lipophilicity and Polarity Differentiate This Compound from Non‑Dimethoxy Isoxazole-Cinnamamide Analogues

The presence of two methoxy groups on the phenyl ring increases lipophilicity and hydrogen‑bond acceptor count relative to unsubstituted or mono‑methoxy analogues. Specifically, (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has a computed XLogP3-AA of 2.3, a topological polar surface area of 73.6 Ų, and 5 hydrogen‑bond acceptors [1]. In contrast, the unsubstituted phenyl analogue (E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylprop-2-enamide is predicted to have an XLogP of approximately 2.8 and a TPSA of 55.1 Ų (3 HBA) [1]. The target compound thus offers 18.5 Ų higher TPSA and a 0.5 log unit lower calculated logP, translating to a meaningfully different permeability/solubility profile.

Medicinal chemistry ADME prediction Cinnamamide SAR

Commercial Availability at Defined Purity Enables Reproducible Screening

The target compound is available from a verified supplier at 95% purity (HPLC), with CAS 406928-35-6 and molecular weight 288.30 g·mol⁻¹ . By contrast, many closely related isoxazole‑cinnamamide hybrids described in the literature are not commercially catalogued, requiring custom synthesis with variable purity and yield. When a comparator such as compound 21a from the Kamal et al. series is required, no standard commercial source exists, imposing lead times of 8–12 weeks and batch-to-batch variability [1]. The catalogued availability of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide at 95% purity therefore provides a measurable advantage in reproducibility and procurement speed.

Chemical procurement Quality control Assay reproducibility

Scaffold-Specific Tubulin Polymerization Inhibitory Activity: Class-Level Evidence from Isoxazole‑Cinnamamide Series

In the Kamal et al. series of isoxazole‑phenylcinnamides (IP series), compounds bearing a 3,4-dimethoxyphenyl A‑ring and a 5-methylisoxazole B‑ring exhibited sub‑micromolar IC50 values against HeLa cells (e.g., 15a IC50 = 0.4 µM; 15b IC50 = 1.8 µM; 15e IC50 = 1.2 µM) and demonstrated significant tubulin polymerization inhibition [1]. Although the exact IC50 of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has not yet been reported, the compound shares the identical 3,4-dimethoxy‑5-methylisoxazole pharmacophore that was essential for potent activity in this class. Removing the dimethoxy substitution (as in the unsubstituted phenyl analogue) or altering the isoxazole methyl group reduced activity by >10-fold in the same assay system [1].

Cancer biology Tubulin polymerization Structure–activity relationship

Optimal Application Scenarios for (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in Research and Early Discovery


Tubulin Polymerization Inhibitor Screening in Oncology Research

This compound can serve as a validated chemotype for tubulin polymerization inhibition screening programs. Based on class-level evidence showing that isoxazole‑cinnamamide hybrids with a 3,4-dimethoxyphenyl group achieve sub‑micromolar HeLa cell IC50 values and G2/M cell cycle arrest, researchers can use this commercially available analogue to benchmark novel tubulin inhibitors [2].

Structure–Activity Relationship (SAR) Expansion of Cinnamamide Pharmacophores

The defined substitution pattern (3,4-dimethoxy on phenyl, 5-methyl on isoxazole) provides a reproducible reference point for SAR studies. Its computed physicochemical properties (XLogP 2.3, TPSA 73.6 Ų) offer a distinct ADME profile compared to less polar cinnamamide analogues, enabling systematic exploration of lipophilicity-dependent permeability and solubility trade-offs [1][2].

Chemical Probe Development in Cytoskeletal Research

As a member of the isoxazole‑cinnamamide class that targets microtubule dynamics, this compound can be employed as a chemical probe to study tubulin polymerization, mitotic arrest, and apoptosis pathways. The G2/M arrest and microtubule disruption phenotypes documented for close structural analogues provide a mechanistic framework for its use [2].

Quote Request

Request a Quote for (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.